Triapine

描述

This compound has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.

This compound is a synthetic heterocyclic carboxaldehyde thiosemicarbazone with potential antineoplastic activity. This compound inhibits the enzyme ribonucleotide reductase, resulting in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides necessary for DNA synthesis. This agent has been shown to inhibit tumor growth in vitro. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

a neuroprotective agent; structure given in first source

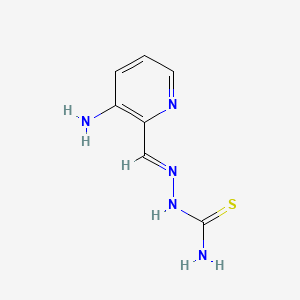

Structure

3D Structure

属性

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triapine: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, investigational small molecule inhibitor of ribonucleotide reductase (RNR) with a broad spectrum of antitumor activity.[1][2] Developed by Vion Pharmaceuticals, it has been the subject of numerous preclinical and clinical studies, demonstrating its potential as a therapeutic agent against various malignancies, including both solid tumors and hematological cancers.[1] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity.

Primary Molecular Target: Ribonucleotide Reductase (RNR)

The primary molecular target of this compound is the enzyme ribonucleotide reductase (RNR).[1][2][3][4] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. The enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). Due to its rate-limiting role in DNA synthesis, RNR is an attractive target for cancer therapy, as rapidly proliferating cancer cells have a high demand for dNTPs.

The eukaryotic RNR holoenzyme is a heterotetramer composed of two distinct subunits: a large subunit (RRM1) and a small subunit (RRM2 or p53R2).[3][4] The RRM1 subunit contains the catalytic site, while the RRM2 subunit houses a di-iron center and a tyrosyl free radical, both of which are essential for the enzyme's catalytic activity.[3][5]

This compound exerts its inhibitory effect by specifically targeting the RRM2 subunit of RNR.[3][5] Its mechanism of inhibition is multifaceted and involves:

-

Iron Chelation: this compound is a potent iron chelator. It binds to the ferric iron (Fe³⁺) within the active site of the RRM2 subunit.[6][7] This interaction disrupts the di-iron center, which is crucial for the generation and stabilization of the tyrosyl radical.[1][6]

-

Destruction of the Tyrosyl Radical: The tyrosyl radical is indispensable for the initiation of the nucleotide reduction process. By chelating the iron, this compound destabilizes this radical, effectively quenching its activity and halting the catalytic cycle of RNR.[1][6]

-

Generation of Reactive Oxygen Species (ROS): The this compound-iron complex is redox-active. The ferric-Triapine complex can be reduced to a ferrous (Fe²⁺)-Triapine complex by intracellular reducing agents such as dithiothreitol (DTT).[4][8] This ferrous complex then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4][8] These ROS can further contribute to the inactivation of RNR and induce cellular damage.[8]

This multi-pronged attack on the RRM2 subunit makes this compound a highly potent inhibitor of RNR, reportedly 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor used in the clinic.[7]

Quantitative Data

Ribonucleotide Reductase Inhibition

| Compound | Target | IC50 Value | Assay Conditions | Reference |

| This compound | Recombinant RNR | Not specified | In vitro RR activity assay with R2 or p53R2 bound to R1 | |

| Hydroxyurea | Recombinant RNR | ~3-fold less potent against p53R2 than R2 | In vitro RR activity assay with R2 or p53R2 bound to R1 |

Note: While a specific IC50 value for this compound's direct enzymatic inhibition of RNR is not consistently reported in the provided search results, its high potency is well-established.

Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| 41M | Not Specified | 0.45 ± 0.03 | MTT (96h) | [2] |

| [Ga(this compound)₂]NO₃ | Not Specified | 0.25 ± 0.05 | MTT (96h) | [2] |

| [Fe(this compound)₂]NO₃·H₂O | Not Specified | 1.50 ± 0.50 | MTT (96h) | [2] |

| [Zn(this compound)₂(H₂O)] | Not Specified | 0.52 ± 0.02 | MTT (96h) | [2] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of RNR by this compound leads to a cascade of downstream cellular events, primarily stemming from the depletion of the dNTP pool. This disruption of DNA synthesis and repair mechanisms triggers several key signaling pathways.

Cell Cycle Arrest

A primary consequence of dNTP depletion is the stalling of DNA replication forks, which activates the DNA damage response (DDR) pathway. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[5] Activated Chk1 mediates cell cycle arrest, predominantly at the G1/S checkpoint , preventing cells with damaged or incompletely replicated DNA from progressing through the cell cycle.[7][9] This provides time for the cell to attempt DNA repair, but in the sustained presence of this compound, this arrest can ultimately lead to apoptosis.

Inhibition of Homologous Recombination Repair

Beyond its impact on DNA replication, this compound also impairs the cell's ability to repair DNA double-strand breaks (DSBs) through homologous recombination (HR). This is a critical mechanism for maintaining genomic integrity. This compound's inhibition of HR is mediated through its effect on the protein CtIP (C-terminal binding protein interacting protein) .

CtIP plays a crucial role in the initiation of DSB end resection, a prerequisite for HR. The function of CtIP is dependent on its phosphorylation by cyclin-dependent kinases (CDKs). By inducing Chk1 activation, this compound leads to the inhibition of CDK activity.[1] This lack of CtIP phosphorylation prevents its interaction with the Mre11-Rad50-Nbs1 (MRN) complex and BRCA1, thereby abrogating DSB resection and inhibiting the HR pathway.[1][2] This makes cancer cells more susceptible to DNA damaging agents and PARP inhibitors.

Experimental Protocols

Ribonucleotide Reductase Inhibition Assay (Representative Protocol)

This protocol is a synthesized representation based on the principles described in the literature.

-

Enzyme and Substrate Preparation:

-

Recombinant human RRM1 and RRM2 subunits are expressed and purified.

-

The RRM2 subunit is reconstituted with iron to form the active di-iron center and tyrosyl radical.

-

A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), magnesium acetate, ATP (as an allosteric effector), and the ribonucleotide substrate (e.g., CDP).

-

-

Inhibition Assay:

-

The RRM1 and reconstituted RRM2 subunits are combined to form the active holoenzyme.

-

Varying concentrations of this compound (or a vehicle control) are pre-incubated with the holoenzyme for a specified time.

-

The enzymatic reaction is initiated by the addition of the ribonucleotide substrate.

-

The reaction is allowed to proceed for a defined period at 37°C and is then quenched (e.g., by boiling).

-

-

Product Quantification:

-

The amount of deoxyribonucleotide product (e.g., dCDP) is quantified. This can be achieved using various methods, such as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.

-

The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition curve.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).

-

The cells are incubated for a specified period (e.g., 72 or 96 hours).

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting a dose-response curve.[10]

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting:

-

Cells are treated with this compound or a vehicle control for the desired time.

-

Both adherent and suspension cells are harvested and washed with PBS.

-

-

Fixation:

-

Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

-

Staining:

-

The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A (to prevent staining of RNA).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

The data is used to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

-

Western Blot for Chk1 Activation

-

Cell Lysis and Protein Quantification:

-

Cells treated with this compound are lysed to extract total protein.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345) and a primary antibody for total Chk1 (as a loading control).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to phosphorylated and total Chk1 can be quantified.[13]

-

Conclusion

This compound is a potent and promising anti-cancer agent that exerts its primary therapeutic effect through the inhibition of ribonucleotide reductase. Its detailed mechanism of action, involving iron chelation, tyrosyl radical scavenging, and ROS generation, leads to the depletion of deoxyribonucleotides. This, in turn, triggers a cascade of cellular responses, including cell cycle arrest at the G1/S checkpoint and the impairment of homologous recombination-mediated DNA repair. A thorough understanding of these molecular mechanisms is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this compound treatment. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted activities of this important investigational drug.

References

- 1. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]

- 4. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. google.com [google.com]

- 13. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

Triapine: A Technical Guide to a Promising Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides. By targeting this critical step in DNA synthesis and repair, this compound has demonstrated significant antitumor activity across a broad spectrum of preclinical models and has been the subject of numerous clinical trials. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, clinical trial outcomes, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anticancer agent.

Introduction

Ribonucleotide reductase (RNR) is an essential enzyme responsible for the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the building blocks of DNA.[1] The activity of RNR is tightly linked to cell proliferation, making it an attractive target for cancer therapy.[2] this compound is a small molecule inhibitor of RNR that has shown significantly greater potency than hydroxyurea, a clinically used RNR inhibitor.[3] It belongs to the class of α-N-heterocyclic carboxaldehyde thiosemicarbazones, which are known for their metal-chelating properties.[3] this compound's mechanism of action is multifaceted, involving not only the direct inhibition of RNR but also the induction of oxidative stress and the modulation of complex signaling pathways that ultimately lead to cancer cell death.[3][4] This guide will delve into the technical details of this compound's function and its evaluation as a therapeutic agent.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

This compound's primary mechanism of action is the inhibition of the R2 subunit of ribonucleotide reductase. This inhibition is a multi-step process that involves the chelation of iron and the generation of reactive oxygen species (ROS).

The R2 subunit of RNR contains a di-iron center that is essential for the generation of a tyrosyl free radical, which is required for the catalytic activity of the enzyme. This compound, being a strong iron chelator, disrupts this di-iron center. The process is thought to occur as follows:

-

Binding and Iron Chelation: this compound binds to the R2 subunit, leading to the release of iron from the di-iron center.[5]

-

Formation of a Redox-Active Complex: this compound chelates the released iron, forming an iron(II)-Triapine complex.[3]

-

Generation of Reactive Oxygen Species (ROS): This iron(II)-Triapine complex is redox-active and reacts with molecular oxygen to produce ROS, such as superoxide and hydroxyl radicals.[5]

-

Enzyme Inactivation: The generated ROS then quench the essential tyrosyl free radical on the R2 subunit, leading to the inactivation of the RNR enzyme.[5]

This mechanism of action makes this compound effective even in cancer cells that have developed resistance to other RNR inhibitors like hydroxyurea.[6]

Quantitative Data

Preclinical Efficacy: IC50 Values

The in vitro potency of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum antitumor activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myelogenous Leukemia | 0.476 | [6] |

| K/VP.5 (Vincristine-resistant) | Chronic Myelogenous Leukemia | 0.661 | [6] |

| SK-N-MC | Neuroepithelioma | 0.31 | [7] |

| 41M | Ovarian Carcinoma | 0.45 | [3] |

| A549 | Lung Adenocarcinoma | 14.33 - 166.77 | [2] |

Note: IC50 values can vary depending on the assay conditions and the specific cell line used.

Clinical Trial Outcomes

This compound has been evaluated in numerous Phase I and Phase II clinical trials, both as a monotherapy and in combination with other anticancer agents and radiation therapy. The following table summarizes key findings from selected trials.

| Trial Phase | Cancer Type | Treatment Regimen | Number of Patients | Key Outcomes | Citation |

| Phase II | Advanced Non-Small Cell Lung Cancer | This compound (105 mg/m²) + Gemcitabine (1,000 mg/m²) | 18 | No objective responses; 20% stable disease. Median OS: 5.4 months. | [8] |

| Phase I | Advanced-Stage Malignancies | This compound (48–96 mg/m²) + Cisplatin (20–75 mg/m²) | N/A | MTD: 96 mg/m² this compound + 75 mg/m² Cisplatin. No objective responses; 50% stable disease at MTD. | [3] |

| Phase II (Randomized) | Locally Advanced Uterine Cervix or Vaginal Cancers | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | 26 | Overall response rate: 100% in this compound group vs. 77% in control group. 3-year PFS: 92% vs. 77%. | [9] |

| Phase III | Locally Advanced Cervical and Vaginal Cancer | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | 448 | The addition of this compound to CRT did not improve OS. | [10] |

| Phase I/II | Stage IB2–IIIB Cervical Cancer | This compound + Cisplatin-Radiotherapy | N/A | 3-year disease-free survival: 80%. 3-year overall survival: 82%. | [11] |

Signaling Pathways

The inhibition of RNR by this compound triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key pathways involved include the induction of endoplasmic reticulum (ER) stress and the activation of both intrinsic and extrinsic apoptotic pathways.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

RNR inhibition leads to a depletion of the deoxyribonucleotide pool, which can disrupt protein folding and lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, triggering apoptosis.

The UPR is mediated by three main sensor proteins in the ER membrane:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, including activating transcription factor 4 (ATF4).

-

ATF6 (Activating Transcription Factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate genes involved in ER-associated degradation (ERAD) and chaperone production.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in protein folding and degradation.

Under prolonged ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response, primarily through the action of C/EBP homologous protein (CHOP), a transcription factor induced by ATF4.[12] CHOP upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the balance towards cell death.[12]

Apoptotic Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: The intrinsic pathway is initiated by intracellular stress signals. In the context of this compound treatment, ER stress and the upregulation of CHOP play a significant role. CHOP can induce the expression of pro-apoptotic Bcl-2 family members like Bim and Puma, while downregulating anti-apoptotic members like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7.

Extrinsic Pathway: The extrinsic pathway is triggered by the binding of extracellular death ligands to their cognate death receptors on the cell surface. This compound has been shown to upregulate the expression of the FAS death receptor (also known as CD95 or APO-1). The binding of FAS ligand (FASL) to FAS triggers the recruitment of the adaptor protein FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8, an initiator caspase, can then directly activate the executioner caspases.

Crosstalk between Pathways: The two pathways are interconnected. Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, amplifying the apoptotic signal.

Activated executioner caspases, such as caspase-3, are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (CDP Reductase Assay)

This protocol is adapted from methods used to assess the activity of RNR by measuring the conversion of radiolabeled cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP).[7]

Materials:

-

Cellular extract containing RNR

-

[¹⁴C]CDP (e.g., 52.9 mCi/mmol)

-

Unlabeled CDP

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

HEPES buffer

-

ATP

-

This compound (or other inhibitors)

-

Dowex 1-borate ion-exchange columns

-

Scintillation fluid and counter

Procedure:

-

Prepare the Assay Mixture: In a final volume of 20 µL, combine the following in a microcentrifuge tube:

-

30 mM HEPES buffer, pH 7.6

-

6 mM MgCl₂

-

3 mM DTT

-

5 mM ATP

-

0.15 mM unlabeled CDP

-

0.02 µCi [¹⁴C]CDP

-

10 µL of cellular extract

-

Desired concentration of this compound or vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes. The reaction should be linear within this time frame.

-

Stop the Reaction: Terminate the reaction by heating the tubes at 100°C for 3 minutes.

-

Hydrolysis: Add 10 µL of snake venom phosphodiesterase (10 mg/mL) to each tube and incubate at 37°C for 30 minutes to hydrolyze the nucleotides to nucleosides.

-

Separation: Apply the reaction mixture to a Dowex 1-borate ion-exchange column.

-

Elution:

-

Elute the deoxycytidine with 2 mL of water.

-

Elute the cytidine with 2 mL of 0.1 M HCl.

-

-

Quantification: Add the eluates to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Analysis: Calculate the amount of dCDP formed and express the RNR activity as nmol of dCDP formed per mg of protein per hour.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify cells with compromised membranes.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells (both adherent and suspension) after treatment with this compound.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Reprobe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

-

Conclusion

This compound is a potent and well-characterized inhibitor of ribonucleotide reductase with a clear mechanism of action and a broad spectrum of antitumor activity. Its ability to induce ER stress and subsequently trigger apoptosis through multiple signaling pathways highlights its potential as a multifaceted anticancer agent. While clinical trial results have been mixed, with some studies showing limited efficacy as a monotherapy, its potential in combination with chemotherapy and radiation, particularly in overcoming resistance, remains an active and promising area of investigation. The detailed methodologies and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel RNR inhibitors for the treatment of cancer.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Ribonucleotide Reductase Induces Endoplasmic Reticulum Stress and Apoptosis, Leading to the Death of Docetaxel-resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Triapine: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent and extensively studied inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides.[1][2] By targeting this critical step in DNA synthesis and repair, this compound exhibits broad-spectrum antitumor activity and has been the subject of numerous preclinical and clinical investigations.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Development

This compound was developed as a second-generation thiosemicarbazone, designed to be a more potent RNR inhibitor than its predecessors.[4] Initial studies demonstrated its superiority over hydroxyurea, the then-standard RNR inhibitor, in terms of both potency and duration of action.[3][5] Vion Pharmaceuticals initially developed this compound, and it has since been investigated by several other pharmaceutical companies and research institutions.[1] Over the years, this compound has been evaluated in numerous clinical trials for a wide range of hematological and solid tumors, both as a monotherapy and in combination with other anticancer agents and radiation therapy.[6][7][8]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ribonucleotide reductase.[2][9] This inhibition is achieved through a multi-faceted process involving the chelation of iron and the quenching of a critical tyrosyl free radical within the R2 subunit of the enzyme.[1][10] This action depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and the induction of S-phase cell cycle arrest.[11] Subsequently, prolonged DNA replication stress triggers the intrinsic apoptotic pathway, characterized by the activation of Bid, release of cytochrome c from the mitochondria, and eventual cell death.[11][12]

References

- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]

- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 9. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Triapine: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a promising synthetic heterocyclic carboxaldehyde thiosemicarbazone with significant potential as an antineoplastic agent. Its primary mechanism of action involves the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, along with a visual representation of its key signaling pathways. The quantitative data presented herein is systematically organized into tables for clarity and comparative analysis, aiming to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde.[1] Its structure features an N-N-S array of donor sites that facilitate strong chelation of metal ions, particularly iron, which is crucial for its biological activity.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | [2] |

| CAS Number | 143621-35-6 | [2] |

| Molecular Formula | C₇H₉N₅S | [2] |

| Molecular Weight | 195.24 g/mol | [2] |

| SMILES | C1=CC(=C(N=C1)/C=N/NC(=S)N)N | [2] |

| Synonyms | 3-AP, 3-APCT, NSC 663249, OCX-191, PAN-811 | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Light yellow to khaki solid powder | [3] |

| Solubility | Soluble in DMSO (≥ 47 mg/mL) | [3] |

| Water Solubility | Insoluble | [4] |

| LogP | 0.98 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 121 Ų | [6] |

Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[7] RNR is a heterodimeric enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in DNA synthesis.[7] this compound targets the R2 subunit of RNR, which houses a tyrosyl-free radical essential for the enzyme's catalytic activity.[8]

The inhibition is mediated through the chelation of iron by this compound.[8] The resulting this compound-iron complex is redox-active and is believed to quench the tyrosyl radical, thereby inactivating the R2 subunit and halting DNA synthesis.[8] This leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis.[9]

Pharmacodynamics

This compound exhibits a broad spectrum of antitumor activity against various cancer cell lines, including those resistant to other chemotherapeutic agents like hydroxyurea.[7] It has been shown to be a potent radiosensitizer, enhancing the efficacy of radiation therapy by inhibiting DNA repair mechanisms.[10]

Table 3: In Vitro Activity of this compound

| Cell Line | IC₅₀ (µM) | Assay | Reference(s) |

| L1210 (Leukemia) | 1.3 | Proliferation | [11] |

| L1210/HUr (Hydroxyurea-resistant Leukemia) | 1.6 | Proliferation | [11] |

| K562 (Leukemia) | 0.476 | Growth Inhibition | [3] |

| K/VP.5 | 0.661 | Growth Inhibition | [3] |

| DU145 (Prostate Carcinoma) | ~5 | Clonogenic | [10] |

| U251 (Glioma) | ~5 | Clonogenic | [10] |

| PSN1 (Pancreatic Carcinoma) | ~3 | Clonogenic | [10] |

Experimental Protocols

Synthesis of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)

This protocol describes a general method for the synthesis of this compound.

Materials:

-

3-amino-2-picoline

-

Selenium dioxide

-

Thiosemicarbazide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Oxidation of 3-amino-2-picoline:

-

3-amino-2-picoline is oxidized using selenium dioxide to yield 3-aminopyridine-2-carboxaldehyde.[12] This reaction is typically carried out in a suitable solvent like dioxane or ethanol under reflux.

-

-

Condensation with Thiosemicarbazide:

-

The resulting 3-aminopyridine-2-carboxaldehyde is then condensed with thiosemicarbazide.[12]

-

Dissolve 3-aminopyridine-2-carboxaldehyde in warm ethanol.

-

Add an equimolar amount of thiosemicarbazide dissolved in a minimal amount of warm water or ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or under gentle reflux for a specified period (e.g., 2 hours).[4]

-

The product, this compound, will precipitate out of the solution upon cooling.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the product with cold ethanol and diethyl ether.[4]

-

The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on RNR activity.

Materials:

-

Recombinant human RNR (R1 and R2 subunits)

-

[¹⁴C]-CDP (radiolabeled substrate)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

HEPES buffer

-

ATP

-

Unlabeled CDP

-

This compound solution (in DMSO)

-

Dowex 1-borate ion-exchange columns

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing HEPES buffer (e.g., 30 mM, pH 7.6), MgCl₂ (e.g., 6 mM), ATP (e.g., 5 mM), DTT (e.g., 3 mM), unlabeled CDP (e.g., 0.15 mM), and [¹⁴C]-CDP (e.g., 0.02 µCi).

-

-

Enzyme and Inhibitor Addition:

-

Add the R1 and R2 subunits of RNR to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to different reaction tubes.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes), during which the reaction is linear.

-

-

Reaction Termination and Separation:

-

Terminate the reaction by boiling or adding perchloric acid.

-

Separate the product, [¹⁴C]-dCDP, from the unreacted [¹⁴C]-CDP using Dowex 1-borate ion-exchange chromatography.

-

-

Quantification:

-

Quantify the amount of [¹⁴C]-dCDP formed using liquid scintillation counting.

-

Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC₅₀ value.

-

Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the reproductive integrity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., DU145, U251)

-

Complete cell culture medium

-

This compound solution (in DMSO)

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

-

Cell Seeding:

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).[6] Include a vehicle control.

-

-

Incubation:

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.[6]

-

-

Staining and Counting:

-

After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution for 15-30 minutes.[14]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and treat with different concentrations of this compound for a desired time period (e.g., 24 or 48 hours).[11]

-

-

Cell Harvesting and Staining:

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.[15]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.

-

Signaling Pathways

This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the NF-κB signaling pathway.[16] This activation leads to the upregulation of the FAS receptor, rendering cancer cells more susceptible to apoptosis.[16]

Caption: this compound-induced ER stress activates NF-κB, upregulating FAS and promoting apoptosis.

Conclusion

This compound is a well-characterized ribonucleotide reductase inhibitor with significant potential in cancer therapy. Its defined chemical structure, understood physicochemical properties, and potent pharmacological effects make it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating its synthesis, mechanism of action, and cellular effects. The elucidation of its impact on signaling pathways, such as the ER stress-NFκB-FAS axis, opens new avenues for exploring combination therapies and understanding its broader biological implications. This comprehensive technical guide serves as a foundational document for scientists and clinicians working towards harnessing the full therapeutic potential of this compound.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - My Cancer Genome [mycancergenome.org]

- 10. kumc.edu [kumc.edu]

- 11. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Triapine's Role in DNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[1][2][3] By disrupting the production of these essential DNA building blocks, this compound effectively halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][4] This technical guide provides an in-depth examination of this compound's core mechanism, its downstream cellular effects, and its synergistic potential with DNA-damaging agents. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary molecular target of this compound is ribonucleotide reductase (RNR).[2][5] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a process indispensable for both DNA replication and repair.[6][7] The human RNR enzyme is a tetramer composed of two RRM1 and two RRM2 subunits.[4] The RRM2 subunit contains a crucial iron-stabilized tyrosyl free radical essential for the enzyme's catalytic activity.[4][8]

This compound functions as a powerful iron chelator.[1][2] It binds to the iron center within the RRM2 subunit, quenching the tyrosyl radical and rendering the enzyme inactive.[1][8] Unlike older RNR inhibitors such as hydroxyurea, this compound is effective against both the S-phase-specific RRM2 subunit and the p53-inducible p53R2 subunit, giving it a broader and more potent inhibitory profile.[8][9][10] This comprehensive inhibition leads to a severe depletion of the intracellular dNTP pool, which is the foundational mechanism of this compound's antitumor activity.[11][12]

Downstream Cellular Effects

The inhibition of RNR and subsequent depletion of dNTP pools trigger a cascade of cellular events that collectively contribute to this compound's cytotoxic effects.

-

Replication Stress and DNA Damage: The immediate consequence of dNTP scarcity is the stalling and collapse of DNA replication forks during S-phase.[13] This prolonged replication arrest is a major source of endogenous DNA damage, leading to the formation of DNA double-strand breaks (DSBs).[13][14] The presence of these breaks is marked by the phosphorylation of histone H2AX (γH2AX), a reliable biomarker of DNA damage.[9][14]

-

Cell Cycle Arrest: In response to replication stress and DNA damage, cell cycle checkpoints are activated. This compound has been shown to induce a potent cell cycle arrest, primarily at the G1/S transition, preventing cells with insufficient dNTPs from initiating DNA synthesis.[15][16] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[15][17]

-

Apoptosis: If DNA damage is extensive and cannot be repaired, cells are directed towards programmed cell death, or apoptosis.[4] this compound-induced apoptosis is a result of the cumulative cellular stress from dNTP depletion, replication catastrophe, and sustained DNA damage signals.[15]

Synergistic Potential with DNA-Damaging Therapies

A key feature of this compound's therapeutic potential lies in its ability to synergize with conventional cancer treatments like chemotherapy and radiation.[18] These modalities act by inducing significant DNA damage. Cancer cells, in turn, rely on efficient DNA repair pathways to survive this assault, a process that requires a steady supply of dNTPs from RNR.

By inhibiting RNR, this compound simultaneously prevents the repair of this externally induced DNA damage.[9][12][19] This dual-action strategy—inflicting DNA damage while blocking the necessary repair machinery—leads to a dramatic increase in cytotoxicity and can overcome resistance to single-agent therapies.[2][19] this compound has demonstrated synergistic effects when combined with platinum-based agents (cisplatin), topoisomerase inhibitors (doxorubicin, etoposide), and radiation therapy.[4][18][19][20]

Quantitative Data Summary

The potency of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its efficacy.

Table 1: Comparative In Vitro Potency of this compound and Hydroxyurea

| Compound | Target Cell Line | Assay | IC₅₀ Value | Citation |

|---|---|---|---|---|

| This compound | HL-60 | DNA Synthesis Inhibition | 0.06 µM | [13] |

| Hydroxyurea | HL-60 | DNA Synthesis Inhibition | 13 µM | [13] |

| This compound | HL-60 | Cell Growth Inhibition | 0.29 µM | [13] |

| Hydroxyurea | HL-60 | Cell Growth Inhibition | 87 µM |[13] |

Table 2: Human Pharmacokinetics and Pharmacodynamics from Phase I Trials

| Patient Population | Dosing Regimen (MTD) | Steady-State Plasma Conc. | Pharmacodynamic Effect | Citation |

|---|---|---|---|---|

| Advanced Leukemia | 160 mg/m²/day (96h infusion) | 0.6 - 1.0 µM | >50% reduction in WBC; Decline in dATP and dGTP pools | [11] |

| Advanced Solid Tumors | 96 mg/m²/day (days 1-4) with Cisplatin | Not Reported | 50% of patients achieved stable disease |[8] |

Key Experimental Protocols

The following are methodologies for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm.

-

Analysis: Gate the single-cell population and analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G1, S, and G2/M phases.

Analysis of DNA Damage by γH2AX Immunofluorescence

This assay quantifies the formation of DNA double-strand breaks by detecting γH2AX foci.[9][20]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound, a DNA-damaging agent (e.g., etoposide), or a combination of both.

-

Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in the number of foci per cell indicates an increase in DSBs.

Conclusion

This compound is a highly potent inhibitor of ribonucleotide reductase that disrupts the fundamental process of DNA synthesis. Its mechanism of action, centered on the chelation of iron within the RNR enzyme, leads to a cascade of cytotoxic events including dNTP pool depletion, replication fork collapse, induction of DNA damage, and cell cycle arrest. Furthermore, its ability to cripple DNA repair pathways makes it an excellent candidate for combination therapies with DNA-damaging agents, offering a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The comprehensive data and methodologies presented in this guide underscore the well-defined role of this compound as a targeted inhibitor of DNA synthesis for cancer therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]

- 7. A Phase II Randomized Control Trial of this compound Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 8. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Nucleotide Metabolism, Oncogene-Induced Senescence and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Studies of Triapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, formerly known as 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[1][2] By targeting RR, this compound disrupts the supply of deoxyribonucleotides (dNTPs), leading to DNA replication stress, cell cycle arrest, and apoptosis in cancer cells.[3] Its mechanism of action, involving iron chelation and the generation of reactive oxygen species (ROS), has made it a subject of extensive preclinical investigation, both as a single agent and in combination with chemotherapy and radiation.[4][5] This technical guide provides a comprehensive overview of the core preclinical studies that have elucidated the mechanism and therapeutic potential of this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase. RR is a heterodimeric enzyme composed of a large subunit (R1) and a small subunit (R2 or p53R2). The R2 subunit houses a di-iron center and a tyrosyl-free radical, which are critical for the catalytic activity of the enzyme.[4]

This compound's inhibitory activity is multifaceted:

-

Iron Chelation: this compound is a potent iron chelator that can sequester iron from the di-iron center of the R2 subunit of RR, rendering the enzyme inactive.[6][7]

-

Reactive Oxygen Species (ROS) Generation: The this compound-iron complex is redox-active and can participate in Fenton-like reactions, leading to the production of damaging reactive oxygen species, such as hydroxyl radicals. These ROS can further contribute to the quenching of the essential tyrosyl-free radical in the R2 subunit and induce DNA damage.[4][5]

-

Inhibition of DNA Synthesis: By inhibiting RR, this compound depletes the intracellular pool of dNTPs, which are the building blocks for DNA replication and repair. This leads to a rapid inhibition of DNA synthesis.[1][3]

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis activates cell cycle checkpoints, leading to cell cycle arrest, typically at the G1/S phase boundary.[8] Prolonged arrest and the accumulation of DNA damage ultimately trigger apoptosis.[6]

Diagram: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of cancer cell lines.

| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| NCI-60 Panel (average) | Various | 1.6 (GI50) | [3] |

| L1210 | Murine Leukemia | 1.3 | [2] |

| L1210/HUr | Hydroxyurea-resistant Murine Leukemia | 1.6 | [2] |

| 41M | Human Ovarian Carcinoma | 0.45 | [7] |

In Vivo Antitumor Efficacy

Preclinical studies in murine models have demonstrated the in vivo antitumor activity of this compound.

| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| L1210 Leukemia | Murine Leukemia | Broad range of dosages | Curative for some mice | [1] |

| M109 Lung Carcinoma | Murine Lung Carcinoma | Twice daily dosing | Pronounced growth inhibition | [1] |

| A2780 Ovarian Carcinoma | Human Ovarian Carcinoma | 8-10 mg/kg/dose, twice daily for 5-6 days (i.p.) | Effective against xenografts | [6] |

| PSN1 Xenograft | Human Pancreatic Cancer | 60 mg/kg with 4 Gy radiation | Dose enhancement factor of 4.3 (when given after radiation) | [9] |

| U251 Xenograft | Human Glioma | 60 mg/kg with 4 Gy radiation | Dose enhancement factor of 2.3 (when given before radiation) | [9] |

Experimental Protocols

Ribonucleotide Reductase Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of ribonucleotide reductase.

Methodology: A common method involves measuring the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]-CDP) to its corresponding deoxyribonucleotide product (dCDP).[10]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), allosteric effectors (e.g., ATP), and the R1 subunit of RR.

-

Initiation of Reaction: Add the R2 subunit and the radiolabeled substrate (e.g., [³H]-CDP) to the reaction mixture to initiate the reaction. For inhibitor studies, this compound is pre-incubated with the R2 subunit.

-

Time-Course Sampling: At various time points, aliquots of the reaction mixture are removed and the reaction is quenched with an acid (e.g., perchloric acid).

-

Product Separation and Quantification: The product (dCDP) is separated from the substrate (CDP), often using chromatography, and the amount of radioactivity in the product fraction is quantified by liquid scintillation counting.

-

Data Analysis: The rate of product formation is calculated and compared between control and this compound-treated samples to determine the IC50 value.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound.

Methodology: This assay measures the ability of a single cell to proliferate and form a colony.[11][12]

-

Cell Seeding: A single-cell suspension is prepared, and a known number of cells are seeded into multi-well plates.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration.

-

Incubation: The treatment medium is removed, and cells are washed and incubated in fresh medium for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution such as 10% neutral buffered formalin and stained with a dye like 0.5% crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment concentration is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Diagram: Experimental Workflow for a Clonogenic Assay

Caption: A typical workflow for a clonogenic assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology: Human tumor cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.[13][14]

-

Cell Preparation: Cancer cells are cultured, harvested during their exponential growth phase, and resuspended in a suitable medium like PBS or Matrigel.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.

-

Tumor Implantation: A specific number of cells (e.g., 3-5 x 10⁶) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers, typically calculated using the formula: Volume = (width)² x length/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered, often intraperitoneally (i.p.) or intravenously (i.v.), according to a specific dosing schedule.

-

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is often tumor growth inhibition or delay. At the end of the study, tumors may be excised for further analysis.

Diagram: Workflow for an In Vivo Xenograft Study

Caption: A general workflow for an in vivo xenograft study.

Conclusion

The early preclinical studies of this compound have robustly established its mechanism of action as a potent inhibitor of ribonucleotide reductase. Through a combination of iron chelation and ROS generation, this compound effectively disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The in vitro and in vivo data demonstrate its significant antitumor activity against a variety of cancer types, both as a standalone agent and as a sensitizer for radiation and chemotherapy. The detailed experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel RR inhibitors in the field of oncology.

References

- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clonogenic Assay [bio-protocol.org]

- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Triapine's Impact on Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. By targeting RNR, this compound effectively disrupts the production of deoxyribonucleotides, leading to the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various tumor cell lines, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound's primary anticancer activity stems from its potent inhibition of ribonucleotide reductase (RNR).[1][2] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, an essential step in the de novo synthesis of DNA building blocks.[2][3][4] The inhibition of RNR by this compound leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn halts DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[2][5]